D-Fructose

Food Science Formulation Chemistry Sweetener Technology

Authentic D-Fructose (CAS 7660-25-5) delivers a glycemic index of only 23 vs. 100 for glucose, with 1.2–2.0× the sweetness of sucrose. Its ketohexose structure bypasses PFK-regulated glycolysis, enabling unregulated metabolic flux studies while producing 4–5× less lactate than glucose in cell culture. With exceptional water solubility (374.78 g/100g at 20°C) and 40–50× higher boronic acid binding affinity vs. glucose, it is essential for stable syrup formulations, fructose-selective biosensor development, and low-glycemic product R&D. Direct substitution with glucose or sucrose is scientifically invalid—procure authentic D-Fructose for reproducible, application-specific results.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7660-25-5
Cat. No. B1663816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose
CAS7660-25-5
SynonymsApir Levulosa
Fleboplast Levulosa
Fructose
Levulosa
Levulosa Baxter
Levulosa Braun
Levulosa Grifols
Levulosa Ibys
Levulosa Ife
Levulosa Mein
Levulosa, Apir
Levulosa, Fleboplast
Levulosado Bieffe Medit
Levulosado Braun
Levulosado Vitulia
Levulose
Plast Apyr Levulosa Mein
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20Â °C: good

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose (CAS 7660-25-5) Procurement Guide: Ketohexose Monosaccharide for Food, Pharma, and Biochemical Research


D-Fructose (CAS 7660-25-5) is a naturally occurring ketohexose monosaccharide with the molecular formula C6H12O6, classified as a reducing sugar and structural isomer of D-glucose [1]. It is the sweetest of the common naturally occurring sugars, with a sweetness range of 1.2 to 2.0 times that of sucrose depending on temperature and isomeric form . D-Fructose is a white, highly water-soluble crystalline solid that is extremely hygroscopic, readily absorbing moisture from the environment [2]. It is a key component of sucrose (a disaccharide of glucose and fructose) and is abundant in honey, fruits, and many root vegetables [1]. In industrial and research contexts, D-fructose is valued for its high sweetness potency, low glycemic index relative to glucose, and distinct metabolic and chemical properties that differentiate it from other common hexoses .

Why Generic Substitution of D-Fructose with D-Glucose or Sucrose Fails in Research and Industrial Applications


Direct substitution of D-fructose with D-glucose, sucrose, or D-galactose is not scientifically valid due to fundamental differences in chemical structure, metabolic processing, and physicochemical properties. While all are hexose sugars, D-fructose is a ketohexose with a ketone functional group at C2, whereas D-glucose and D-galactose are aldohexoses with an aldehyde group at C1 [1]. This structural difference leads to distinct metabolic pathways: D-fructose metabolism largely bypasses the key regulatory step of glycolysis controlled by phosphofructokinase (PFK), allowing for unregulated and rapid conversion to glycolytic intermediates, a characteristic not shared by glucose [2]. Furthermore, D-fructose exhibits significantly higher sweetness (1.2–2.0× sucrose) and a markedly lower glycemic index (GI 19–25) compared to glucose (GI 100) and sucrose (GI 60–68), making it a critical ingredient for low-glycemic formulations and diabetic-friendly products [3]. These differentiated properties are not interchangeable with other sugars, and procurement of authentic D-fructose is essential for applications where these specific characteristics are required .

Quantitative Differentiation of D-Fructose: Head-to-Head Data vs. D-Glucose, Sucrose, and D-Galactose


D-Fructose Exhibits Significantly Higher Sweetness Potency and Unique Temperature-Dependent Profile Compared to Sucrose and Glucose

D-Fructose is 1.2 to 2.0 times sweeter than sucrose (on a weight basis), and approximately 3 times sweeter than D-glucose . The relative sweetness of D-fructose is temperature-dependent, peaking at lower temperatures due to the predominance of the sweeter β-D-fructopyranose isomer. At 5°C, its sweetness is approximately 140% that of sucrose, but at 60°C, this drops to about 79% of sucrose as the less sweet fructofuranose forms predominate [1]. In contrast, the sweetness of sucrose is generally considered stable and is used as the reference standard (100), while D-glucose has a relative sweetness of only 70–80 compared to sucrose [2].

Food Science Formulation Chemistry Sweetener Technology

D-Fructose Demonstrates a Markedly Lower Glycemic Index (GI) than D-Glucose and Sucrose

For a 50-gram reference amount, D-fructose has a glycemic index (GI) of 23, compared with 100 for D-glucose and 60 for sucrose [1]. Other sources report fructose GI values as low as 19 ± 2 or 25, while glucose is fixed at 100 and sucrose ranges from 60 to 68 [2]. This low GI is due to fructose's unique hepatic metabolism, which does not directly stimulate insulin secretion to the same degree as glucose . In contrast, glucose causes a rapid and significant spike in blood glucose and insulin levels [3].

Nutritional Biochemistry Diabetes Research Clinical Formulation

D-Fructose Metabolism Bypasses Key Glycolytic Regulation, Leading to Distinct Cellular and In Vivo Metabolic Profiles Compared to D-Glucose

Unlike glucose, which is tightly regulated at the phosphofructokinase (PFK) step of glycolysis, fructose metabolism largely bypasses this checkpoint. Fructose is phosphorylated by fructokinase to fructose-1-phosphate, which is then cleaved to enter glycolysis downstream of PFK, allowing for rapid and unregulated conversion to glycolytic intermediates and lipids [1]. In human fibroblast cell cultures, this metabolic distinction leads to quantifiable differences: D-fructose is taken up by an unsaturable process and its consumption is much smaller than that of D-glucose. In media containing 5.5 mM sugar, fructose consumption was 4-fold lower than glucose consumption at Day 3, and lactate production was 4- to 5-fold lower [2]. Furthermore, in vivo, fructose ingestion results in significantly lower serum glucose and insulin responses compared to glucose, but it is a more potent lipogenic substrate, promoting de novo lipogenesis [3].

Metabolic Research Cell Culture Biochemistry Hepatology

D-Fructose Exhibits Superior Water Solubility and Extreme Hygroscopicity Compared to D-Glucose and Sucrose

At room temperature (~20°C), the solubility of D-fructose in water is 374.78 g/100g water (78.94% w/w), which is substantially higher than that of sucrose (199.4 g/100g water, 66.60% w/w) and D-glucose (87.67 g/100g water, 46.71% w/w) [1]. D-Fructose is also extremely hygroscopic, absorbing significantly more moisture from humid air than glucose or sucrose. After 25 days at 100% relative humidity, D-fructose absorbed 73.4% water (by weight), compared to only 14.5% for D-glucose and 18.4% for sucrose [2]. This extreme hygroscopicity makes D-fructose difficult to crystallize and necessitates careful storage and handling to prevent caking and moisture uptake .

Formulation Science Food Technology Pharmaceutical Excipients

Optimal Procurement Scenarios for D-Fructose Based on Quantified Differentiation


Formulation of Low-Glycemic, Diabetic-Friendly Foods and Beverages

Leveraging its glycemic index of 23 (vs. 100 for glucose and 60 for sucrose) [1] and its high sweetness potency (1.2–2.0× sucrose) [2], D-fructose is the preferred monosaccharide for developing products aimed at blood glucose management. It enables significant sugar reduction while maintaining palatable sweetness, making it ideal for diabetic nutrition, low-calorie beverages, and sports recovery formulations where rapid insulin spikes are undesirable [3].

In Vitro Cell Culture Media for Metabolic and Mitochondrial Research

D-Fructose is a critical tool for cell culture studies investigating metabolic flexibility, mitochondrial function, and oxidative phosphorylation defects. As demonstrated in human fibroblast cultures, fructose-based media (25 mM) induces a switch to aerobic metabolism and oxidative phosphorylation while reducing cellular proliferation less than galactose [1]. Its distinct metabolism, characterized by 4- to 5-fold lower lactate production compared to glucose [2], allows researchers to study unregulated glycolytic flux and lipogenesis in a controlled in vitro environment [3].

High-Concentration Syrups and Hygroscopic Humectants in Food and Pharma

The exceptional water solubility of D-fructose (374.78 g/100g water at 20°C) [1] enables the production of highly concentrated, stable syrups that resist crystallization, a property not achievable with glucose or sucrose. Its extreme hygroscopicity (73.4% water uptake at 100% RH over 25 days) [2] makes it an effective humectant for retaining moisture in baked goods, confectionery, and certain pharmaceutical formulations, though it necessitates specialized moisture-barrier packaging [3].

Enzymatic Assays and Biosensor Development Requiring Specific Substrate Affinity

D-Fructose exhibits a binding constant with certain boronic acids that is approximately 40- to 50-fold higher than that of D-glucose [1]. For instance, with phenylboronic acid (PBA), the association constant (Ka) for D-fructose is 128 ± 20 M⁻¹, compared to only 5 ± 1 M⁻¹ for D-glucose [2]. This high differential affinity is exploited in the development of fructose-selective biosensors and in enzymatic assays where fructose-specific metabolism (e.g., via fructokinase) is being quantified or studied [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Fructose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.